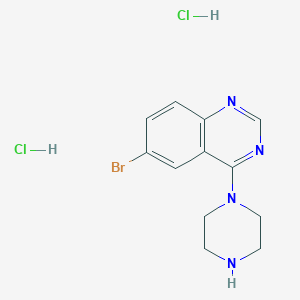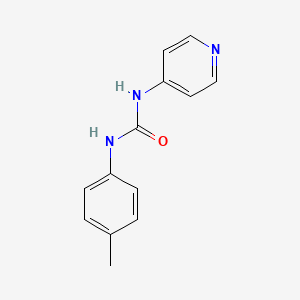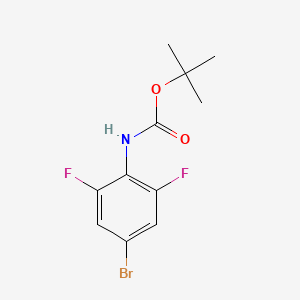![molecular formula C9H19NO B6616362 [1-(aminomethyl)-4-methylcyclohexyl]methanol CAS No. 1506317-26-5](/img/structure/B6616362.png)
[1-(aminomethyl)-4-methylcyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4-methylcyclohexylmethanol (AMCHM) is a synthetic compound that has recently been studied for its potential uses in various scientific and medical applications. AMCHM is a cyclic alcohol with a unique chemical structure that has attracted the attention of researchers due to its interesting properties.
Scientific Research Applications
[1-(aminomethyl)-4-methylcyclohexyl]methanol has been studied for its potential uses in various scientific and medical applications. It has been found to possess antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. It has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer properties. Additionally, this compound has been studied for its potential use in the treatment of inflammation, as it has been found to possess anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to possess neuroprotective properties.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-4-methylcyclohexyl]methanol is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, this compound has been found to possess antioxidant activity, which may be due to its ability to scavenge free radicals. It has also been found to possess anti-apoptotic effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the apoptotic process.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to possess anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to possess neuroprotective effects, as it has been found to reduce oxidative stress and decrease the production of pro-inflammatory molecules. It has also been found to possess cardioprotective effects, as it has been found to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
The use of [1-(aminomethyl)-4-methylcyclohexyl]methanol in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is easily synthesized. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively safe to use in laboratory experiments, as it has been found to have low toxicity.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of the compound is not yet fully understood, so it is difficult to predict its effects in certain situations. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Future Directions
There are numerous potential future directions for the study of [1-(aminomethyl)-4-methylcyclohexyl]methanol. First, further research is needed to better understand the mechanism of action of the compound. Additionally, further research is needed to determine the safety and efficacy of the compound in humans. Additionally, further research is needed to determine the potential therapeutic uses of the compound, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the potential side effects of the compound, as well as its potential interactions with other drugs.
Synthesis Methods
[1-(aminomethyl)-4-methylcyclohexyl]methanol can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 4-methylcyclohexanone and methylamine. This reaction requires the use of an acid catalyst such as hydrochloric acid and a base such as sodium hydroxide. The reaction is usually carried out at room temperature and the product is then purified by distillation. Other methods of synthesis include the use of Grignard reagents, aldol condensation reactions, and oxidation reactions.
properties
IUPAC Name |
[1-(aminomethyl)-4-methylcyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(6-10,7-11)5-3-8/h8,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAXJWNGBOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)



